1-azido-2-bromo-4-methylbenzene
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Overview
Description
1-Azido-2-bromo-4-methylbenzene is an organic compound with the molecular formula C₇H₆BrN₃ It is a derivative of benzene, featuring an azido group (-N₃), a bromine atom, and a methyl group (-CH₃) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-methylbenzene can be synthesized through a multi-step process starting from commercially available precursorsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron(III) bromide for the bromination step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-bromo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-Azido-2-bromo-4-methylbenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-4-methylbenzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy .
Comparison with Similar Compounds
- 1-Azido-4-bromo-2-methylbenzene
- 2-Azido-1-bromo-4-methylbenzene
- 4-Azido-2-bromo-1-methylbenzene
Comparison: 1-Azido-2-bromo-4-methylbenzene is unique due to the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho positioning of the azido and bromine groups can lead to different steric and electronic effects compared to meta or para positioning, affecting the compound’s behavior in substitution and cycloaddition reactions .
Properties
CAS No. |
136672-35-0 |
---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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